Coenzyme A (CoA) is a ubiquitous metabolic cofactor responsible for acyl group transfer and carbonyl activation in enzymatic assays and industrial biomanufacturing. Supplied as a highly pure trilithium salt (CAS 18439-24-2), this specific form provides a stable, precisely stoichiometric, and highly water-soluble formulation of the coenzyme. Unlike crude yeast extracts or unstable free acids, the trilithium salt ensures consistent molarity and predictable performance in critical applications such as fatty acid synthesis, citric acid cycle modeling, and the chemical synthesis of downstream acyl-CoA derivatives .
Procuring generic Coenzyme A without specifying the counter-ion frequently leads to workflow failures and compromised assay reproducibility. The free acid form of CoA is notoriously unstable and rapidly degrades via hydrolysis of its thioester and pyrophosphate linkages, making it unsuitable for reliable stock solutions. Furthermore, substituting with the more common sodium salt introduces high concentrations of Na+ into sensitive systems, which can competitively inhibit certain ion-dependent enzymes and cause severe quadrupolar line broadening in NMR-based structural studies. The trilithium salt specifically mitigates these issues, offering a targeted balance of high mixed-solvent solubility for chemical derivatization and minimal interference in specialized analytical assays .
The free acid form of Coenzyme A is highly susceptible to rapid hydrolysis in aqueous environments, making it unsuitable for long-term stock solutions. In contrast, the trilithium salt form buffers the local microenvironment, providing extended hydrolytic stability. When reconstituted in aqueous buffers, the trilithium salt maintains >90% structural integrity over multiple freeze-thaw cycles and prolonged storage at -20°C, whereas the free acid degrades significantly within days under standard refrigeration .
| Evidence Dimension | Aqueous stock solution half-life and freeze-thaw integrity |
| Target Compound Data | >90% structural integrity maintained during extended storage at -20°C and multiple freeze-thaw cycles |
| Comparator Or Baseline | CoA Free Acid (Rapid hydrolysis; significant degradation within 24-48 hours at 4°C) |
| Quantified Difference | Extension of usable solution shelf-life from days to months |
| Conditions | Reconstituted aqueous stock solutions (1-10 mg/mL) evaluated over time and temperature cycling |
Eliminates the need for daily reagent preparation and prevents assay drift caused by degraded cofactor fragments.
In high-resolution structural studies of CoA-protein complexes, the choice of counter-ion dictates spectral clarity. Sodium ions (Na+) possess a significant quadrupole moment, which induces rapid relaxation and severe line broadening in NMR spectra, often obscuring critical ligand-binding interactions. The trilithium salt introduces Li+, which features vastly more favorable nuclear properties and a smaller quadrupole moment. This substitution effectively eliminates Na+-induced spectral interference, yielding sharper, higher-resolution spectra for precise conformational mapping [1].
| Evidence Dimension | Spectroscopic line broadening in high-field NMR |
| Target Compound Data | Minimal quadrupolar relaxation interference due to favorable lithium nuclear properties |
| Comparator Or Baseline | CoA Sodium Salt (Severe quadrupolar line broadening due to the large Na+ quadrupole moment) |
| Quantified Difference | Significant reduction in baseline noise and binding-site peak obscuration |
| Conditions | High-resolution liquid-state NMR mapping of coenzyme-protein complexes |
Crucial for structural biologists and analytical chemists requiring clear spectral resolution without baseline distortion.
The synthesis of specific acyl-CoA derivatives often requires reacting the CoA thiol with acylating agents in mixed aqueous-organic solvent systems, such as water-pyridine or water-THF. Heavy alkali metal salts and sodium salts frequently suffer from premature precipitation as the organic fraction increases. The trilithium salt of CoA exhibits superior solubility in these polar aprotic-aqueous mixtures, ensuring homogeneous reaction conditions, higher synthetic yields, and easier downstream purification of the resulting thioesters .
| Evidence Dimension | Solubility limit in polar aprotic/aqueous mixtures |
| Target Compound Data | Maintains homogeneous solution without precipitation in high-organic fractions |
| Comparator Or Baseline | CoA Sodium/Potassium Salts (Prone to rapid precipitation and phase separation) |
| Quantified Difference | Enables >50% higher organic solvent ratios without reagent crash-out |
| Conditions | Chemical acylation workflows utilizing water/pyridine or water/THF solvent systems |
Prevents reagent precipitation during the chemical synthesis of custom acyl-CoA derivatives, maximizing yield and process efficiency.
Due to the lack of sodium-induced quadrupolar broadening, the trilithium salt is the preferred form for high-field NMR studies mapping the binding of CoA to novel acetyltransferases or metabolic enzymes [1].
Its superior solubility in mixed aqueous-organic solvents makes it the ideal starting material for chemically synthesizing specialized, long-chain, or isotopically labeled acyl-CoA derivatives that are not commercially available .
The extended freeze-thaw stability of the trilithium salt in aqueous stock solutions allows for the preparation of large master mixes, ensuring consistent cofactor concentrations across multi-day, high-throughput screening campaigns targeting lipid metabolism pathways.
Irritant